Physicochemical Profile vs. Parent 4-Pyridinecarboxamide: PSA and LogP Contribution of the N-Cyano Group
Introduction of the N-cyano substituent on the amide nitrogen of 4-pyridinecarboxamide adds polar surface area (PSA) while slightly increasing lipophilicity. For N-cyano-4-pyridinecarboxamide, the measured PSA is 65.78 Ų and LogP is 0.68 . In contrast, 4-pyridinecarboxamide (CAS 1453-82-3) has a calculated PSA of 55.98 Ų and LogP of -0.15 [1]. The N-cyano group thus provides an additional ~10 Ų of PSA and ~0.8 log unit higher lipophilicity, positioning it in a favorable property window for CNS drug discovery (PSA < 90 Ų, LogP 1–3) while retaining superior hydrogen-bond-accepting capacity compared to the parent amide.
| Evidence Dimension | Polar surface area (PSA) and partition coefficient (LogP) |
|---|---|
| Target Compound Data | PSA = 65.78 Ų; LogP = 0.68 (chemsrc experimental) |
| Comparator Or Baseline | 4-Pyridinecarboxamide: PSA = 55.98 Ų; LogP = -0.15 (calculated) |
| Quantified Difference | ΔPSA ≈ +10 Ų; ΔLogP ≈ +0.83 |
| Conditions | Data retrieved from chemical databases; measurement methods may differ. |
Why This Matters
For procurement teams building CNS-permeable libraries, the N-cyano modification improves passive permeability over the parent amide without excessively increasing PSA above the 90 Ų CNS threshold, a balance that is hard to achieve with larger N-substituents.
- [1] PubChem Compound Summary for CID 15717, 4-Pyridinecarboxamide. PSA 55.98 Ų; LogP -0.15. Accessed 2026-04-26. View Source
